5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine
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Overview
Description
5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl and isopropoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl and isopropoxyphenyl groups. This can be done using appropriate aryl halides and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides with bases like potassium carbonate (K2CO3) in solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpyrazole: Similar structure but lacks the isopropoxyphenyl group.
4-Isopropoxyphenylpyrazole: Similar structure but lacks the methoxyphenyl group.
5-Phenyl-1H-pyrazol-3-amine: Similar core structure but lacks both the methoxy and isopropoxy groups.
Uniqueness
5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine is unique due to the presence of both methoxyphenyl and isopropoxyphenyl groups, which confer distinct chemical and physical properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
924907-78-8 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)24-16-10-4-13(5-11-16)17-18(21-22-19(17)20)14-6-8-15(23-3)9-7-14/h4-12H,1-3H3,(H3,20,21,22) |
InChI Key |
XUJPWDOONCGOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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